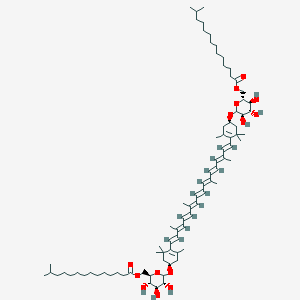

Thermobiszeaxanthin-15-15

Description

Propriétés

Formule moléculaire |

C82H132O14 |

|---|---|

Poids moléculaire |

1341.9 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(13-methyltetradecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |

InChI |

InChI=1S/C82H132O14/c1-57(2)37-29-25-21-17-15-19-23-27-31-45-71(83)91-55-69-73(85)75(87)77(89)79(95-69)93-65-51-63(9)67(81(11,12)53-65)49-47-61(7)43-35-41-59(5)39-33-34-40-60(6)42-36-44-62(8)48-50-68-64(10)52-66(54-82(68,13)14)94-80-78(90)76(88)74(86)70(96-80)56-92-72(84)46-32-28-24-20-16-18-22-26-30-38-58(3)4/h33-36,39-44,47-50,57-58,65-66,69-70,73-80,85-90H,15-32,37-38,45-46,51-56H2,1-14H3/b34-33+,41-35+,42-36+,49-47+,50-48+,59-39+,60-40+,61-43+,62-44+/t65-,66-,69-,70-,73-,74-,75+,76+,77-,78-,79?,80?/m1/s1 |

Clé InChI |

VVKAQZYKDOWNFD-FMZQEZSSSA-N |

SMILES isomérique |

CC1=C(C(C[C@@H](C1)OC2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(=O)CCCCCCCCCCCC(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)OC4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)COC(=O)CCCCCCCCCCCC(C)C)C)\C)\C)/C)/C |

SMILES canonique |

CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)C)C |

Origine du produit |

United States |

Ecological Niche and Microbial Producers of Thermobiszeaxanthin 15 15

Isolation and Characterization of Thermophilic Bacteria Producing Thermobiszeaxanthin-15-15'

The discovery and study of this compound' are inseparable from the isolation and characterization of the thermophilic bacteria that synthesize it. These microbes, primarily belonging to the Thermus genus, produce a suite of unique carotenoids that are crucial for maintaining the integrity and fluidity of their cellular membranes at elevated temperatures. nih.gov

Thermus thermophilus is a gram-negative, obligate aerobic bacterium that stands as one of the most extensively studied thermophiles. nih.gov Originally isolated from a Japanese thermal spa, it grows optimally at temperatures between 65 and 72°C. nih.gov T. thermophilus has become a model organism for research into the molecular basis of thermophily and for structural genomics, owing to the remarkable stability of its proteins. nih.govresearchgate.net

A defining characteristic of T. thermophilus is its synthesis of distinctive carotenoids, including thermozeaxanthins and thermobiszeaxanthins. nih.govresearchgate.net These molecules are integrated into the cell membrane, where they play a vital role in preserving fluidity at very high temperatures. nih.gov The production of these specific carotenoids is a notable trait that has been unraveled at the molecular level. nih.gov The biosynthetic pathway involves the sequential glycosylation and esterification of zeaxanthin (B1683548) with glucose and branched-chain fatty acids. nih.gov

| Research Finding on Thermus thermophilus | Significance |

| Model Organism | Widely used to study the molecular basis of life at high temperatures (thermophily). researchgate.net |

| Carotenoid Production | Synthesizes unique carotenoids, including thermobiszeaxanthins, not typically found in other organisms. nih.govresearchgate.net |

| Membrane Adaptation | These specialized carotenoids help the cellular membrane retain its fluidity at extreme temperatures. nih.gov |

| Original Isolation | First identified in a terrestrial volcanic hot spring in Japan. nih.gov |

Thermus filiformis is another key thermophilic bacterium known to produce thermobiszeaxanthins. First isolated from a hot spring in New Zealand, this species is morphologically distinct from other Thermus strains due to its formation of long cellular filaments. nih.govnih.govresearchgate.net

Studies focusing on the thermal adaptation mechanisms of T. filiformis have highlighted the critical role of its carotenoid profile. nih.gov When subjected to heat stress, particularly at temperatures around 77°C, the bacterium enhances its synthesis of thermozeaxanthins and thermobiszeaxanthins. nih.gov This response is directly linked to the need for membrane stabilization at high temperatures. nih.govresearchgate.net Analysis using High-Performance Liquid Chromatography (HPLC) has confirmed the presence of this compound' in extracts from T. filiformis cultivated at elevated temperatures. researchgate.net The production of these carotenoid-(di)glucoside-branched fatty acid (di)esters is a key feature of this organism. nih.gov

| Research Finding on Thermus filiformis | Significance |

| Thermal Adaptation | Heat-shock conditions trigger an increased synthesis of thermobiszeaxanthins for membrane stabilization. nih.gov |

| Confirmed Production | HPLC analysis has specifically identified this compound' in cell extracts. researchgate.net |

| Original Isolation | First discovered in a hot spring in New Zealand. nih.govnih.gov |

| Morphology | Forms distinctive long filaments composed of chains of cells. nih.govresearchgate.net |

Thermus thermophilus as a Primary Producer

Environmental Habitats Associated with this compound' Production

The production of this compound' is confined to the specific ecological niches inhabited by its microbial producers. Bacteria of the genus Thermus are typically found in neutral to alkaline geothermal environments worldwide, where water temperatures range from 50°C to 85°C. asm.orgoup.com

These habitats include:

Terrestrial Hot Springs: Natural geothermal springs, such as those in Japan and New Zealand, are the primary environments from which T. thermophilus and T. filiformis were first isolated. nih.govnih.gov These areas provide the sustained high temperatures necessary for these organisms to thrive.

Man-made Thermal Environments: Thermus species have also been successfully isolated from artificial high-temperature settings, such as hot composts operating at temperatures between 60°C and 80°C. asm.org

Subsurface Aquifer Runoff: Microbial mat communities in the runoff channels of geothermal aquifers have been shown to host Thermus species, with their presence dominating in zones where the temperature is around 75°C. oup.com

The consistent association of Thermus bacteria with these high-temperature aquatic environments underscores the role of their unique carotenoids, like this compound', as a fundamental adaptation for survival in extreme heat. researchgate.netoup.com

Biosynthetic Pathways and Metabolic Regulation of Thermobiszeaxanthin 15 15

Overview of Carotenoid Biosynthesis Leading to Thermobiszeaxanthin-15-15

The formation of this compound begins with the general carotenoid biosynthesis pathway, which produces the foundational C40 backbone. This pathway starts with the synthesis of isopentenyl diphosphate (B83284) (IPP), the universal five-carbon precursor for all isoprenoids. oup.com Through a series of condensation reactions, IPP and its isomer, dimethylallyl diphosphate (DMAPP), are used to build geranylgeranyl diphosphate (GGPP), a C20 molecule. The enzyme phytoene (B131915) synthase, a rate-limiting step in carotenoid synthesis in Thermus thermophilus, catalyzes the head-to-head condensation of two GGPP molecules to form the first C40 carotenoid, phytoene. oup.com

Subsequent desaturation and cyclization reactions convert phytoene into lycopene (B16060) and then into β-carotene. oup.com Hydroxylation of β-carotene at the 3 and 3' positions yields zeaxanthin (B1683548), the direct carotenoid precursor to thermobiszeaxanthins. lipidbank.jp The pathway then diverges from common carotenoid synthesis, entering a series of modification steps involving glycosylation and acylation to produce the final this compound molecule. mit.edu

The synthesis of this compound requires the convergence of three distinct types of precursor molecules derived from different areas of cellular metabolism.

Isopentenyl Diphosphate (IPP): As the fundamental building block of all isoprenoids, IPP is the starting point for the zeaxanthin backbone. oup.com Eight molecules of IPP are ultimately condensed to form the C40 structure. oup.com

UDP-glucose: This activated form of glucose is the donor for the glycosylation step. A glycosyltransferase enzyme attaches a glucose molecule to each of the hydroxyl groups on the zeaxanthin molecule, forming zeaxanthin diglucoside.

Branched Fatty Acids: Thermus thermophilus is known to synthesize branched-chain fatty acids from amino acids like valine, leucine, and isoleucine. nih.govresearchgate.net These fatty acids, specifically 13-methyltetradecanoic acid (a C15 acid), are activated and then transferred to the glucose moieties of zeaxanthin diglucoside to form the final esterified product, this compound. lipidbank.jp The "15-15" designation refers to the two C15 fatty acid chains attached. lipidbank.jpresearchgate.net

Following the synthesis of the zeaxanthin backbone, two critical classes of enzymes catalyze the final modifications to produce this compound.

Glycosyltransferase: A specific glycosyltransferase is responsible for attaching glucose units to the 3 and 3' hydroxyl groups of zeaxanthin. This step converts the hydrophobic carotenoid into a more polar glycoside, zeaxanthin diglucoside. While the specific gene for this enzyme in the context of this compound synthesis is part of a larger gene cluster, its function is inferred from the structure of the final product.

Acyltransferase: An acyltransferase catalyzes the esterification of the glucose moieties with branched-chain fatty acids. This enzyme transfers the C15 acyl groups to the glucose molecules, completing the synthesis of this compound. This final acylation step significantly increases the molecule's lipophilicity, anchoring it firmly within the cell membrane.

Precursor Utilization (Isopentenyl Diphosphate, UDP-glucose, Branched Fatty Acids)

Genetic Regulation of this compound Biosynthesis

The production of this compound is a genetically controlled process, with the necessary enzymes encoded in a dedicated gene cluster. The expression of these genes is tightly regulated, often in response to environmental cues, particularly temperature and oxidative stress.

Research has shown that the genes for carotenoid biosynthesis in Thermus thermophilus are organized in a cluster, which may be located on a plasmid. This clustering allows for coordinated regulation of the entire pathway. The core carotenoid synthesis genes, often designated as crt genes (crtB for phytoene synthase, crtI for phytoene desaturase, crtY for lycopene cyclase, etc.), are central to this cluster. researchgate.net

Table 1: Key Gene Categories in Thermobiszeaxanthin (B1260996) Biosynthesis

| Gene/Enzyme Category | Function in Pathway | Reference |

|---|---|---|

| Phytoene Synthase (crtB) | Catalyzes the formation of phytoene from two GGPP molecules; a rate-limiting step. | oup.com |

| Desaturases (crtI) | Introduce double bonds into the phytoene backbone. | lipidbank.jp |

| Cyclases (crtY) | Catalyze the formation of β-rings at the ends of the carotenoid chain. | lipidbank.jp |

| Hydroxylases | Add hydroxyl groups to the β-rings to form zeaxanthin. | kegg.jp |

| Glycosyltransferases | Attach glucose units to the hydroxylated zeaxanthin. | mit.edu |

Transcriptomic analyses of related Thermus species under stress conditions, such as heat or arsenic exposure, have revealed significant upregulation of genes involved in carotenoid synthesis. researchgate.net These studies show increased expression of the enzymatic machinery required to produce these protective compounds, indicating that their synthesis is a key part of the cellular stress response. researchgate.netnih.gov

The expression of the thermobiszeaxanthin biosynthetic genes is influenced by environmental stressors, which is critical for the survival of extremophiles like Thermus thermophilus. High temperatures and oxidative stress are known inducers of carotenoid production in many bacteria. researchgate.net In Thermus species, heat stress has been shown to modulate metabolic pathways, channeling precursors towards the synthesis of compounds like carotenoids that stabilize the cell membrane. researchgate.net

The gene clusters for carotenogenesis often contain regulatory genes that control the expression of the structural genes in response to specific signals. While the precise regulatory elements for this compound are a subject of ongoing research, transcriptomic data from Thermus species under stress show a coordinated upregulation of the entire pathway, suggesting the presence of master regulators that respond to heat and oxidative damage. researchgate.net

Gene Cluster Identification and Transcriptomic Analyses

Metabolic Flux Analysis and In Silico Modeling of Biosynthetic Pathways

Understanding the flow of metabolites through the this compound pathway is essential for a complete picture of its regulation and for potential biotechnological applications.

The analysis highlighted that under certain conditions, T. thermophilus preferentially consumes branched-chain amino acids and directs them toward the synthesis of branched-chain fatty acids, which are essential precursors for thermobiszeaxanthins. nih.govresearchgate.netnih.gov This modeling supports the biochemical data indicating a direct link between amino acid metabolism and the acylation step in this compound synthesis. nih.gov While the model provides a broad overview of the metabolic network, specific flux analysis targeting the optimization of this compound production has not been extensively published. Such studies would be valuable for metabolic engineering efforts aimed at overproducing this or related high-value compounds. nih.gov

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Zeaxanthin |

| Isopentenyl Diphosphate (IPP) |

| UDP-glucose |

| Dimethylallyl Diphosphate (DMAPP) |

| Geranylgeranyl Diphosphate (GGPP) |

| Phytoene |

| Lycopene |

| β-carotene |

| Zeaxanthin diglucoside |

Genome-Scale Metabolic Network Reconstructions

The elucidation of the biosynthetic pathway of complex molecules like this compound' is greatly advanced by genome-scale metabolic network reconstructions (GSMRs). These models provide a holistic view of an organism's metabolism by integrating genomic and biochemical data.

A significant breakthrough in understanding the biosynthesis of thermobiszeaxanthins came with the development of the genome-scale metabolic model of Thermus thermophilus HB27, designated iTT548. mdpi.comuminho.pt This comprehensive model encapsulates the known metabolic pathways of this thermophile, including the intricate route leading to its unique carotenoids. mdpi.comuminho.pt

The initial construction of the iTT548 model revealed gaps in the synthetic pathway for thermozeaxanthins and thermobiszeaxanthins. mdpi.com These gaps were methodically filled by incorporating reactions catalyzed by specific enzymes. Notably, to complete the pathway for these complex carotenoids, reactions for a glycosyltransferase and an acyltransferase were integrated into the model, based on information from Staphylococcus aureus. mdpi.com This highlights a common strategy in metabolic reconstruction where well-characterized enzymes from other organisms are used to annotate functions in a less-studied organism.

The iTT548 model confirms that T. thermophilus possesses the necessary genetic machinery to produce these complex carotenoid glucoside esters. uminho.pt These molecules, including this compound', are embedded in the lipid bilayers of the bacterium's cell membrane, contributing to its fluidity and stability at elevated temperatures. mdpi.comuminho.pt The biosynthetic pathway for this compound' is an extension of the pathway for thermozeaxanthins, which are mono-glucoside esters of zeaxanthin. The pathway proceeds through common carotenoid intermediates as detailed in the table below.

| Proposed Intermediates in this compound' Biosynthesis | Key Enzymes |

| Phytoene | Phytoene synthase (CrtB) |

| Lycopene | Phytoene desaturase (CrtI) |

| γ-Carotene | Lycopene cyclase (CrtY) |

| β-Carotene | Lycopene cyclase (CrtY) |

| Zeaxanthin | β-carotene hydroxylase (CrtZ) |

| Zeaxanthin diglucoside | Zeaxanthin glucosyltransferase (CrtX) |

| This compound' | Acyltransferase |

This table outlines the proposed biosynthetic pathway leading to this compound', starting from the initial C40 carotenoid, phytoene. The final steps of glycosylation and acylation are crucial for the formation of the title compound.

The successful reconstruction of the thermobiszeaxanthin pathway within the iTT548 model underscores the power of GSMRs in mapping out complex metabolic routes and identifying the key enzymatic players involved.

Predictive Modeling of Production Efficiency

While genome-scale metabolic reconstructions provide a qualitative blueprint of biosynthetic pathways, predictive modeling aims to quantitatively simulate and forecast the production efficiency of a target compound. For this compound', specific predictive models of its production efficiency are not yet detailed in the scientific literature. However, the principles and methodologies are well-established for other carotenoids and can be applied to this compound in the future.

Predictive modeling for microbial production of carotenoids generally falls into two main categories: stoichiometric modeling (like Flux Balance Analysis) and kinetic modeling.

Flux Balance Analysis (FBA) is a computational method that analyzes the flow of metabolites through a metabolic network at a steady state. nih.gov By using the genome-scale metabolic model (like iTT548) as a foundation, FBA can predict the maximum theoretical yield of a product, such as a carotenoid, under various genetic and environmental conditions. mdpi.comnih.gov For instance, FBA can be used to identify gene knockout targets that would redirect metabolic flux towards the carotenoid biosynthesis pathway and away from competing pathways, thereby enhancing production. mdpi.com

| Applications of Flux Balance Analysis in Carotenoid Production | Description |

| Target Identification | Predicts gene knockouts or overexpressions to enhance product yield. mdpi.com |

| Media Optimization | Simulates the effect of different nutrient compositions on production rates. nih.gov |

| Phenotype Prediction | Forecasts cellular growth and product formation under defined conditions. nih.gov |

Kinetic modeling , on the other hand, describes the dynamic behavior of a metabolic system by considering the reaction rates of the enzymes involved. acs.orgresearchgate.net These models incorporate enzyme kinetics, substrate concentrations, and regulatory mechanisms, providing a more detailed and dynamic picture of the biosynthetic process. acs.orgresearchgate.net A kinetic model for this compound' production would require detailed experimental data on the kinetic parameters of all enzymes in its biosynthetic pathway. Such a model could be used to predict the time-course of its production in a bioreactor and to optimize fermentation conditions like temperature, pH, and substrate feeding strategies. acs.org

The development of accurate predictive models for this compound' production would be a significant step towards its potential biotechnological application. These models would not only enhance our understanding of its metabolic regulation but also guide metabolic engineering strategies to create high-yielding microbial strains.

Biological Roles and Physiological Adaptation Mechanisms of Thermobiszeaxanthin 15 15

Role in Thermoadaptation and High-Temperature Survival

The synthesis of specific carotenoids, including thermobiszeaxanthins, is a key heat-shock response in thermophilic bacteria such as Thermus filiformis. nih.govsigmaaldrich.com These molecules are integral to the organism's survival strategy in environments with elevated temperatures. researchgate.net

Thermobiszeaxanthin-15-15 and related long-chain carotenoids are fundamental to reinforcing cell membranes at high temperatures. researchgate.netnih.gov As polar carotenoids, they are believed to span the entire lipid bilayer, anchoring their polar head groups in the opposite polar regions of the membrane. researchgate.netusp.br This transmembrane orientation allows the rigid, rod-like polyene backbone of the carotenoid to act as a "molecular rivet," physically strengthening the membrane. nih.govusp.br

The incorporation of these molecules into the membrane has several stabilizing effects:

Increased Rigidity: Through van der Waals interactions between the carotenoid and the lipid acyl chains, the membrane becomes more ordered and rigidified in its fluid phase. researchgate.netrsc.org

Reduced Permeability: The tighter packing of the lipid chains decreases free space within the bilayer, which limits the diffusion of molecules like oxygen across the membrane. researchgate.net

These modifications help counteract the tendency of lipid bilayers to become overly fluid and lose their barrier function at high temperatures. usp.br Research on the thermophilic eubacterium Thermus thermophilus identified this compound as one of the key carotenoids thought to be responsible for stabilizing its membrane. researchgate.netresearchgate.net

Table 1: Effects of Membrane-Spanning Carotenoids on Lipid Bilayer Properties

| Membrane Property | Effect of Carotenoid Incorporation | Mechanism of Action | Source |

| Fluidity | Decrease | Rigid, rod-like structure limits motion of lipid acyl chains. | researchgate.netusp.br |

| Thermostability | Increase | Acts as "molecular rivets" to reinforce membrane structure. | nih.govusp.br |

| Thickness | Increase | Spans the bilayer, promoting a more extended lipid conformation. | rsc.org |

| Lateral Packing | Increase (Condensation) | Fills free space and promotes tighter packing of lipids. | rsc.org |

| Oxygen Permeability | Decrease | Reduces free volume in the hydrophobic core of the membrane. | researchgate.net |

High temperatures accelerate metabolic rates, which can lead to an increased production of reactive oxygen species (ROS) and subsequent oxidative stress. nih.govfrontiersin.org this compound plays a vital role in mitigating this stress. The synthesis of thermobiszeaxanthins in Thermus filiformis is favored at higher growth temperatures as part of a response to combat heat-induced oxidative stress. nih.govsigmaaldrich.com The potent antioxidant capability of the carotenoid's long, conjugated polyene chain helps protect vulnerable cellular components, particularly membrane lipids, from oxidative damage like peroxidation. nih.govresearchgate.netusp.br

Membrane Stabilization and Fluidity Maintenance

Contribution to Cellular Stress Response Pathways

Beyond its structural role, this compound is involved in the broader cellular response to stress, interacting with detoxification systems and linking to significant metabolic adjustments. nih.govresearchgate.net

The chemical structure of this compound, like other carotenoids, makes it an effective antioxidant. nih.govresearchgate.netlipidbank.jp Its system of conjugated double bonds allows it to efficiently quench singlet oxygen and scavenge peroxyl radicals, directly neutralizing these harmful ROS. researchgate.netmdpi.com

This non-enzymatic defense complements the cell's enzymatic ROS detoxification systems. Organisms utilize enzymes such as superoxide (B77818) dismutase (SOD) to convert superoxide radicals into hydrogen peroxide, and catalase (CAT) or peroxidases to then break down the hydrogen peroxide into harmless water and oxygen. nih.govmdpi.com Studies on Thermus filiformis have shown that in response to high temperatures, the bacterium not only adjusts its carotenoid profile to favor thermobiszeaxanthins but also accumulates antioxidant enzymes, including SOD and catalase, to effectively scavenge free radicals. nih.gov

The adaptation to high-temperature stress in thermophiles like Thermus filiformis involves a significant reprogramming of cellular metabolism, which is directly linked to the synthesis of thermobiszeaxanthins. nih.govresearchgate.net Multi-omics analyses have revealed that under heat stress, these bacteria exhibit distinct metabolic shifts:

Repression of Glycolysis: Genes involved in the glycolysis pathway and the tricarboxylic acid (TCA) cycle are repressed at higher temperatures. nih.gov

Upregulation of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Glucose metabolism shifts to occur predominantly through the pentose phosphate pathway instead of glycolysis. nih.govresearchgate.net

This metabolic pivot is crucial for survival under stress and is correlated with the increased production of thermozeaxanthins and thermobiszeaxanthins. nih.govresearchgate.net The PPP is vital as it supplies the cell with NADPH, which provides the reducing power necessary for antioxidant defense systems, and generates precursors for the synthesis of nucleotides and certain amino acids. The biosynthetic pathway for thermobiszeaxanthins in Thermus thermophilus utilizes precursors from central metabolism, including isopentenyl diphosphate (B83284) (IPP), UDP-glucose, and various branched-chain fatty acids. nih.gov

Table 2: Metabolic Responses to Heat Stress in Thermus filiformis

| Metabolic Pathway | Response to High Temperature (77 °C) | Implication for Stress Adaptation | Source |

| Glycolysis | Repressed | Energy production pathways are altered. | nih.gov |

| TCA Cycle | Repressed | Central carbon metabolism is redirected. | nih.gov |

| Pentose Phosphate Pathway | Predominant pathway for glucose metabolism | Provides NADPH for antioxidant defense and biosynthetic precursors. | nih.govresearchgate.net |

| Carotenoid Synthesis | Synthesis of thermobiszeaxanthins favored | Enhances membrane stability and antioxidant capacity. | nih.govsigmaaldrich.comresearchgate.net |

| Antioxidant Enzymes | Accumulation of SOD and Catalase | Increased capacity to detoxify reactive oxygen species. | nih.gov |

Interaction with Reactive Oxygen Species (ROS) Detoxification Systems

Photoprotective Functions Against Light-Induced Damage

As a carotenoid, this compound possesses inherent photoprotective properties due to its fundamental molecular structure. lipidbank.jp The extensive system of conjugated double bonds in its polyene chain is highly efficient at absorbing light energy, particularly in the blue-green spectrum. nih.gov This allows it to protect the cell from light-induced damage in two primary ways:

Light Harvesting: It can absorb light energy and transfer it to the photosynthetic machinery. nih.gov

Energy Dissipation: It can safely dissipate excess light energy as heat, preventing the formation of damaging ROS, such as singlet oxygen, that can arise from over-excitation of photosensitizing molecules like chlorophylls. nih.govusp.brmdpi.com

While its role in thermoadaptation is more prominently studied, these photoprotective functions are a fundamental aspect of its biological capabilities as a carotenoid. lipidbank.jp

Engineered Biosynthesis and Biotechnological Potential of Thermobiszeaxanthin 15 15

Strategies for De Novo and Enhanced Enzymatic Synthesis

The industrial production of complex natural products like Thermobiszeaxanthin-15-15' often relies on microbial fermentation, which can be more cost-effective and environmentally sustainable than chemical synthesis or extraction from natural sources. scispace.comjmb.or.kr Engineering microbial hosts to produce non-native or rare carotenoids requires the implementation of advanced biosynthetic strategies. The synthesis of C50 carotenoids occurs naturally in a limited number of bacterial species, with decaprenoxanthin (B1670095) being one of the most well-studied examples. nih.gov The elucidation of pathways like the one for decaprenoxanthin in Corynebacterium glutamicum provides a foundational blueprint for engineering the synthesis of other C50 carotenoids. nih.govresearchgate.net

Enhanced enzymatic synthesis focuses on improving the efficiency of the biosynthetic pathway. This can involve increasing the expression of rate-limiting enzymes, optimizing enzyme functionality, and ensuring a balanced flow of metabolites through the pathway. For a complex molecule like this compound', this would involve not only the core carotenoid synthesis pathway but also the efficient enzymatic glycosylation and acylation steps that attach the sugar and fatty acid moieties. nih.gov

Recombinant expression systems are central to the biotechnological production of carotenoids. biomatik.com Organisms like Escherichia coli and Corynebacterium glutamicum are frequently used as cellular factories because they are well-characterized and amenable to genetic engineering. researchgate.netppaspk.org C. glutamicum is particularly relevant as it naturally produces the C50 carotenoid decaprenoxanthin, meaning it already possesses the basic enzymatic machinery for elongating C40 precursors. nih.govfrontiersin.orgnih.gov

The production of this compound' in a recombinant host would involve the heterologous expression of the necessary genes. This includes genes for the synthesis of the zeaxanthin (B1683548) core, as well as the specific glycosyltransferases and acyltransferases required for the final modification steps. nih.gov A genome-scale metabolic model of Thermus thermophilus revealed gaps in the known synthetic pathway for thermozeaxanthins and thermobiszeaxanthins, necessitating the addition of reactions catalyzed by glycosyltransferase and acyltransferase enzymes from other organisms like Staphylococcus aureus to complete the pathway in silico. nih.gov This highlights the need for a combinatorial approach, expressing genes from multiple sources in a single recombinant host. Challenges in recombinant production often include ensuring proper protein folding and solubility, which can be addressed by optimizing culture conditions or using fusion tags. aragen.com

Chemo-enzymatic synthesis integrates the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. beilstein-journals.orgmdpi.com This approach is particularly useful when purely biological or purely chemical routes are inefficient or impractical. acib.at For this compound', a chemo-enzymatic strategy could involve the microbial production of a key precursor, such as zeaxanthin or zeaxanthin diglucoside, followed by chemical steps to attach the specific fatty acid chains.

This hybrid strategy offers several advantages, including the potential for higher yields and the ability to generate novel analogues by using different chemically synthesized building blocks. beilstein-journals.org For instance, a one-pot cascade combining multiple enzymes can be used to perform sequential modifications, as demonstrated in the synthesis of other chiral compounds. rsc.org The synthesis of diols from propenylbenzenes via a lipase-catalyzed epoxidation followed by hydrolysis serves as an example of a successful chemo-enzymatic process. nih.gov Such strategies could be adapted to first produce the zeaxanthin diglucoside core of this compound' biologically, followed by a specific enzymatic or chemical acylation step to complete the synthesis.

Utilization of Recombinant Systems for Production

Synthetic Biology Approaches for Pathway Engineering

Synthetic biology applies engineering principles—such as design, construction, and optimization—to biological systems to achieve novel functions. moleculardevices.comnih.govbio.org In the context of metabolic engineering, it provides a powerful toolkit for redesigning and constructing biosynthetic pathways for the production of valuable compounds like carotenoids. uanl.mxnih.gov This involves the use of standardized genetic parts, engineered genetic circuits, and computational models to predictably manipulate cellular metabolism. nih.govbio.org

For this compound', synthetic biology enables the construction of an entire multi-step biosynthetic pathway in a heterologous host. This involves assembling genes from different organisms, including those for precursor supply, backbone synthesis (phytoene synthase, desaturases, cyclases), and the crucial tailoring enzymes (glycosyltransferases, acyltransferases). nih.govresearchgate.net The Design-Build-Test-Learn (DBTL) cycle is a core framework in synthetic biology used to systematically optimize these engineered pathways for higher productivity. uanl.mx

A critical strategy for enhancing the production of any metabolite is to increase the supply of its fundamental precursors. scispace.com All carotenoids are derived from the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgbohrium.com These precursors are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov Many bacteria, including E. coli and C. glutamicum, use the MEP pathway. frontiersin.org

Directed evolution mimics the process of natural selection in the laboratory to improve or alter the function of enzymes. nih.gov This technique is invaluable for optimizing biosynthetic pathways, especially for creating enzymes with novel specificities or enhanced activities. bohrium.comnih.gov For carotenoid biosynthesis, directed evolution has been used to engineer carotenoid synthases to produce backbones of unnatural lengths (e.g., C35, C45, C50) and to modify desaturases to generate different patterns of conjugated double bonds. caltech.eduresearchgate.net

Optimization of Precursor Supply and Metabolic Flux

Investigation of Potential Applications in Biomaterial Science (e.g., membrane mimetics)

The unique properties of carotenoids from extremophiles suggest novel applications in biomaterial science. Thermobiszeaxanthins are integral to the membranes of thermophilic bacteria, where they are thought to modulate membrane fluidity and stability at extreme temperatures. nih.gov This function makes this compound' a compelling candidate for the development of advanced biomaterials, particularly membrane mimetics.

Membrane mimetics are artificial systems, such as liposomes or nanodiscs, that replicate the structure and function of natural biological membranes. nih.govnsf.gov They are widely used in drug discovery and for studying the function of membrane proteins. nih.govthermofisher.com Incorporating this compound' into these synthetic membranes could create highly stable systems that remain functional under harsh conditions, such as high temperatures. These robust membrane mimetics could be used to study thermophilic membrane proteins or to develop durable biosensors. nih.gov Furthermore, synthetic mimetics of related compounds, thermoxanthins, have been shown to possess beneficial properties against oxidative stress, suggesting that materials incorporating thermobiszeaxanthins could also have protective functionalities. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Thermobiszeaxanthin 15 15

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating Thermobiszeaxanthin-15-15 from complex biological matrices, allowing for its subsequent detection and characterization.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a cornerstone technique for the analysis of carotenoids. measurlabs.com It combines the separation power of HPLC with the comprehensive spectral information provided by a diode array detector. measurlabs.com This detector measures the absorbance of the eluting compounds across a wide range of wavelengths simultaneously, which is particularly useful for identifying carotenoids that have characteristic absorption spectra in the visible region. measurlabs.com

In the analysis of carotenoids from thermophilic bacteria, HPLC-DAD is employed to separate and tentatively identify various carotenoid species based on their retention times and UV-Vis spectra. For instance, in studies of Thermus filiformis, HPLC chromatograms recorded at 450 nm have been used to resolve a complex mixture of carotenoids. In such analyses, this compound was identified as a peak in the chromatogram, with its identity further confirmed by mass spectrometry. researchgate.net The use of a C30 stationary phase is often preferred for the separation of carotenoid isomers and complex mixtures, providing enhanced resolution. pjoes.com

Key Findings from HPLC-DAD Analysis:

| Parameter | Observation | Source |

| Detection Wavelength | 450 nm | researchgate.net |

| Identification | Based on retention time and UV-Vis spectrum | measurlabs.comresearchgate.net |

| Confirmation | Requires coupling with Mass Spectrometry | researchgate.net |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns packed with smaller sub-2-µm particles, which requires instrumentation capable of handling higher backpressures. The enhanced resolving power of UPLC is particularly advantageous for separating complex mixtures of structurally similar compounds, such as carotenoid isomers.

While specific UPLC data for this compound is not extensively detailed in the provided context, the principles of UPLC suggest its utility in resolving this large carotenoid from other related structures with greater efficiency than conventional HPLC. The technology's ability to provide sharper and more concentrated peaks would also enhance the sensitivity of detection when coupled with a mass spectrometer.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of carotenoids like this compound. It provides crucial information about the molecular weight and elemental composition of the parent molecule and its fragments.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules like carotenoids, as it typically produces intact molecular ions with minimal fragmentation. nih.gov In the positive ion mode, carotenoids are often detected as protonated molecules [M+H]⁺. researchgate.net

For this compound, ESI-MS has been instrumental in determining its molecular mass. In a study analyzing carotenoids from Thermus filiformis, the protonated molecule of this compound was detected at a mass-to-charge ratio (m/z) of 1341. researchgate.net This information, combined with HPLC data, provides strong evidence for its identification. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can provide further structural details. nih.govrsc.org

ESI-MS Data for this compound:

| Ion | Measured m/z | Source |

| [M+H]⁺ | 1341 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). bioanalysis-zone.comhilarispublisher.com This precision allows for the determination of the elemental formula of a compound, a critical step in its identification. bioanalysis-zone.com Techniques like Orbitrap-based HRMS offer exceptional resolution and mass accuracy, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. thermofisher.comthermofisher.com

The application of HRMS to this compound would allow for the confirmation of its molecular formula (C₉₀H₁₂₀O₈) by comparing the experimentally measured exact mass with the theoretically calculated mass. This high degree of certainty is invaluable for distinguishing it from other potential isobaric compounds. HRMS instruments can achieve resolutions high enough to resolve fine isotopic patterns, further aiding in structural confirmation. thermofisher.commdpi.com

Selected Ion Monitoring (SIM) is a mass spectrometry scan mode that enhances the sensitivity and selectivity of detection for specific target compounds. thermofisher.comenovatia.com Instead of scanning a wide mass range, the mass spectrometer is set to monitor only a few specific m/z values corresponding to the ions of interest. thermofisher.com This targeted approach increases the dwell time on the selected ions, resulting in a significantly improved signal-to-noise ratio and lower limits of detection. easlab.comthermofisher.com

In the context of this compound analysis, a SIM method would be configured to specifically detect the m/z of its characteristic ion, such as the [M+H]⁺ ion at m/z 1341. This is particularly useful for quantifying the compound in complex extracts where it may be present at low concentrations. By filtering out the noise from other co-eluting compounds, SIM provides a highly specific and sensitive detection method. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, UV-Vis)

The definitive structural determination of complex natural products like this compound' relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this process, providing detailed information about the molecule's carbon-hydrogen framework and its electronic properties, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise connectivity and stereochemistry of molecules. For a large and complex molecule such as this compound', a suite of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for full structural assignment.

¹H NMR spectroscopy provides information about the chemical environment of protons, while ¹³C NMR details the carbon skeleton. In this compound', these techniques would help identify the distinct regions of the molecule: the long polyene chain of the zeaxanthin (B1683548) core, the glucose units, and the terminal fatty acid chains.

Two-dimensional NMR techniques are crucial for assembling these pieces. nih.gov Correlation Spectroscopy (COSY) reveals proton-proton couplings, helping to trace the connectivity within the glucose rings and along the fatty acid and zeaxanthin backbones. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for connecting the different structural fragments by showing longer-range couplings between protons and carbons (typically 2-3 bonds). For instance, HMBC would be used to establish the connection between the anomeric proton of glucose and the C3 carbon of the zeaxanthin, as well as the linkage between the glucose and the fatty acid ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound'

| Functional Group | Atom Type | Predicted Chemical Shift (ppm) |

| Zeaxanthin Polyene Chain | ¹H | 6.0 - 7.0 |

| Zeaxanthin Polyene Chain | ¹³C | 120 - 145 |

| Glucose (Anomeric) | ¹H | 4.5 - 5.5 |

| Glucose (Anomeric) | ¹³C | 95 - 105 |

| Glucose (Ring Protons) | ¹H | 3.2 - 4.0 |

| Glucose (Ring Carbons) | ¹³C | 60 - 80 |

| Fatty Acid (α-CH₂) | ¹H | 2.2 - 2.5 |

| Fatty Acid (α-CH₂) | ¹³C | 30 - 35 |

| Fatty Acid (Terminal CH₃) | ¹H | 0.8 - 1.0 |

| Fatty Acid (Terminal CH₃) | ¹³C | 10 - 15 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system of the carotenoid chromophore. Carotenoids exhibit characteristic strong absorption in the visible region of the electromagnetic spectrum due to π → π* transitions in their long polyene chains. The position of the absorption maximum (λmax) is sensitive to the length of the conjugated system and the presence of functional groups. The zeaxanthin core of this compound' dictates its UV-Vis absorption profile. While specific spectral data for this compound' is not widely published, it is known that thermobiszeaxanthins have been identified through analysis in the UV-Visible range. mdpi.com The absorption spectrum is expected to show a broad peak with vibrational fine structure, typical for carotenoids.

Table 2: Expected UV-Vis Spectroscopic Data for this compound' in a Suitable Organic Solvent

| Parameter | Expected Value | Rationale |

| λmax | ~450 - 480 nm | Based on the zeaxanthin chromophore with 11 conjugated double bonds. |

| Spectral Shape | Broad absorption with vibrational fine structure | Characteristic of carotenoid polyene chains. |

| Molar Absorptivity (ε) | > 100,000 M⁻¹cm⁻¹ | Typical for the highly probable π → π* transitions in carotenoids. |

Omics-Based Analytical Platforms (Proteomics, Metabolomics, Transcriptomics)

Omics-based platforms offer a systems-level understanding of the biological context of this compound', particularly its biosynthesis in organisms like the thermophilic bacterium Thermus thermophilus. These technologies allow for the large-scale study of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a comprehensive picture of the molecular processes involved.

Metabolomics has been directly applied to study carotenoid profiles in Thermus thermophilus. By comparing the metabolic profiles of wild-type strains with those of genetically modified mutants, researchers can identify the function of specific genes. For instance, a metabolomics approach using direct infusion ion mobility mass spectrometry was employed to compare carotenoid extracts from wild-type T. thermophilus and a mutant strain. This analysis revealed the accumulation of the precursor zeaxanthin in the mutant, providing the first experimental evidence that the deleted gene encodes a crucial glycosyltransferase involved in the biosynthesis of thermozeaxanthins. nih.gov This approach is vital for identifying the specific intermediates and final products of the biosynthetic pathway leading to this compound'.

Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in understanding the regulation of carotenoid production in T. thermophilus. Transcriptomic analyses have revealed that the genes for carotenoid biosynthesis are located on a megaplasmid and that their expression can be induced by light. nih.govnih.gov Studies have identified specific transcriptional regulators, such as those from the CarA/LitR family, that control the expression of the carotenoid biosynthesis operon in response to environmental stimuli. nih.gov By analyzing the transcriptome under different conditions, researchers can identify all the genes whose expression is correlated with the production of this compound', from precursor synthesis to the final glycosylation and esterification steps.

Proteomics , which focuses on the entire set of proteins produced by an organism, complements the information from transcriptomics. While a transcript may be present, the corresponding protein may not be active or stable. Proteomics can confirm the presence and abundance of the enzymes directly involved in the synthesis of this compound'. This includes the identification of the specific glycosyltransferases and acyltransferases that attach the glucose and fatty acid moieties to the zeaxanthin backbone. By analyzing the proteome of T. thermophilus under conditions of high carotenoid production, the enzymes involved in the pathway can be identified and characterized.

Table 3: Application of Omics Platforms in the Study of this compound' Biosynthesis

| Omics Platform | Key Application | Examples of Research Findings in Thermus thermophilus |

| Metabolomics | Identification and quantification of precursors, intermediates, and final products in the biosynthetic pathway. | Comparison of carotenoid profiles in wild-type vs. mutant strains to identify enzyme function (e.g., glycosyltransferase). nih.gov |

| Transcriptomics | Identification of genes involved in biosynthesis and their regulatory networks. | Discovery of light-inducible carotenoid biosynthesis genes located on a megaplasmid; identification of transcriptional regulators. nih.govnih.gov |

| Proteomics | Identification and characterization of the enzymes (proteins) that catalyze the biosynthetic reactions. | Implied identification of biosynthetic enzymes like glycosyltransferases and acyltransferases based on genetic and metabolomic data. nih.govresearchgate.net |

Comparative Biochemistry and Structural Analogue Studies of Thermobiszeaxanthin 15 15

Structural Relationships with Other Thermozeaxanthins and Thermobiszeaxanthins

Thermobiszeaxanthin-15-15 belongs to a class of carotenoid glycoside esters found in thermophilic bacteria, such as Thermus thermophilus and Thermus filiformis. asm.orgresearchgate.netnih.gov These compounds are characterized by a C40 zeaxanthin (B1683548) core, which is a polyene chain with β-ionone rings at both ends, hydroxylated at the 3 and 3' positions. This core is then glycosylated, meaning it is attached to sugar units—specifically glucose.

The nomenclature of these compounds differentiates between mono- and di-glycosylated forms that are also esterified with fatty acids.

Thermozeaxanthins are zeaxanthin monoglucoside esters, where one of the hydroxyl groups on the zeaxanthin core is attached to a glucose molecule, which is in turn esterified with a fatty acid. researchgate.netsciensage.info

Thermobiszeaxanthins are zeaxanthin diglucoside diesters. In these molecules, both hydroxyl groups of the zeaxanthin core are linked to glucose units, and each glucose is esterified with a fatty acid. asm.orgnih.govsciensage.info

This compound is a symmetrical diester where both fatty acid chains are C15 acids. lipidbank.jpresearchgate.net Variations in the fatty acid chains attached lead to a series of related compounds. researchgate.net The fundamental structure consists of the (3R,3'R)-zeaxanthin backbone linked via a β-glycosidic bond to two glucose units, which are then acylated at the 6-position. lipidbank.jp

| Compound Name | Carotenoid Core | Glycosylation | Fatty Acid Esters | Source Organism Example |

|---|---|---|---|---|

| This compound | (3R,3'R)-Zeaxanthin | Diglucoside | Two C15 Branched Chains (13-methyltetradecanoyl) | Thermus thermophilus researchgate.netresearchgate.net |

| Thermobiszeaxanthin-13-15 | (3R,3'R)-Zeaxanthin | Diglucoside | One C13 and one C15 Branched Chain | Thermus thermophilus researchgate.netresearchgate.net |

| Thermobiszeaxanthin-13-13 | (3R,3'R)-Zeaxanthin | Diglucoside | Two C13 Branched Chains | Thermus thermophilus researchgate.netresearchgate.net |

| Thermozeaxanthin-15 | (3R,3'R)-Zeaxanthin | Monoglucoside | One C15 Branched Chain | Thermus thermophilus researchgate.netresearchgate.net |

| Thermozeaxanthin-17 | (3R,3'R)-Zeaxanthin | Monoglucoside | One C17 Branched Chain | Thermus thermophilus researchgate.netresearchgate.net |

A defining feature of thermozeaxanthins and thermobiszeaxanthins is the presence of branched fatty acid esters. asm.orgnih.gov Unlike the more common straight-chain fatty acids, these thermophilic bacteria incorporate branched-chain fatty acids into their carotenoid structures. The biosynthesis of these fatty acids in organisms like Thermus thermophilus is linked to the metabolism of branched-chain amino acids such as leucine, isole, and valine. nih.gov

The variation in these fatty acid side chains gives rise to a family of related carotenoid esters. Research has identified several common branched fatty acids in these structures, primarily iso-C13, iso-C15, and iso-C17 fatty acids. researchgate.netnih.gov this compound, for example, is specifically acylated with two molecules of 13-methyltetradecanoic acid, which is an iso-C15 fatty acid. lipidbank.jp This structural variability is thought to be a mechanism for fine-tuning the physical properties of the bacterial membrane in response to environmental conditions like temperature. researchgate.netnih.gov

| Compound Name | Fatty Acid Ester 1 | Fatty Acid Ester 2 |

|---|---|---|

| This compound | 13-methyltetradecanoyl (iso-C15) lipidbank.jp | 13-methyltetradecanoyl (iso-C15) lipidbank.jp |

| Thermobiszeaxanthin-13-15 | 11-methyldodecanoyl (iso-C13) lipidbank.jp | 13-methyltetradecanoyl (iso-C15) lipidbank.jp |

| Thermobiszeaxanthin-13-13 | 11-methyldodecanoyl (iso-C13) researchgate.net | 11-methyldodecanoyl (iso-C13) researchgate.net |

This compound is structurally an acylated derivative of zeaxanthin diglucoside. Zeaxanthin diglucoside is the parent structure, consisting of the (3R,3'R)-zeaxanthin core linked to two β-D-glucose molecules at the 3 and 3' positions. carotenoiddb.jpnih.gov This non-acylated form is also found in thermophiles, including Thermus thermophilus and the thermoacidophilic archaeon Sulfolobus shibatae. carotenoiddb.jp The primary structural difference between zeaxanthin diglucoside and thermobiszeaxanthins is the addition of the fatty acid esters to the glucose moieties in the latter. researchgate.netsciensage.info This acylation significantly increases the hydrophobicity of the molecule's ends, which is believed to be critical for its function in membrane stabilization. researchgate.net

Carotenoid glycoside esters are not unique to the genus Thermus. They have been identified in a variety of other bacteria, often those living in extreme environments. nih.gov For instance:

Meiothermus ruber , another thermophilic bacterium, produces carotenoid glucoside esters where the sugar is acylated with a series of C10 to C17 straight and branched-chain fatty acids. acs.org

Chloroflexus aurantiacus , a thermophilic photosynthetic bacterium, synthesizes OH-γ-carotene glucoside esters. nih.govoup.com

Chlorobium tepidum , a thermophilic green sulfur bacterium, produces chlorobactene (B1254000) glucoside laurate. nih.gov

These examples show that the strategy of combining a carotenoid, a sugar, and a fatty acid is a recurring theme in microbial adaptation to harsh conditions. However, the specific combination of zeaxanthin, two glucose units, and branched fatty acids of specific lengths is characteristic of the thermobiszeaxanthins found in Thermus species.

| Feature | This compound | Zeaxanthin Diglucoside |

|---|---|---|

| Carotenoid Core | (3R,3'R)-β,β-Carotene-3,3'-diol (Zeaxanthin) lipidbank.jp | (3R,3'R)-β,β-Carotene-3,3'-diol (Zeaxanthin) carotenoiddb.jp |

| Glycosylation | Two β-D-glucose units lipidbank.jp | Two β-D-glucose units carotenoiddb.jp |

| Acylation | Esterified with two 13-methyltetradecanoyl (iso-C15) fatty acids lipidbank.jp | None carotenoiddb.jpnih.gov |

| Chemical Formula | C82H132O14 lipidbank.jp | C52H76O12 carotenoiddb.jpnih.gov |

Analysis of Variations in Branched Fatty Acid Esters

Functional Comparison with Other Carotenoids in Thermophiles (e.g., Thermocryptoxanthin)

The primary function attributed to thermobiszeaxanthins and related carotenoid glycoside esters in thermophiles is the stabilization of the cytoplasmic membrane at high temperatures. sciensage.inforesearchgate.netacs.org These molecules are proposed to act as "molecular rivets" or reinforcing agents that span the lipid bilayer. researchgate.netacs.orgmdpi.com The long, rigid polyene chain of the zeaxanthin core resides within the hydrophobic interior of the membrane, while the polar glucoside-fatty acid headgroups are anchored in the hydrophilic regions near the membrane surface. researchgate.net This arrangement is thought to reduce membrane fluidity, decrease permeability to protons, and protect the membrane from oxidative damage at the elevated growth temperatures of thermophiles. sciensage.infonih.gov

In contrast, other carotenoids found in thermophiles may serve different roles, such as being intermediates in biosynthetic pathways. A key example is Thermocryptoxanthin . This compound, also isolated from Thermus thermophilus, is a group of glucoside esters of β-cryptoxanthin. sciensage.infonih.gov Structurally, β-cryptoxanthin differs from zeaxanthin by having only one hydroxyl group on its β-ionone rings. Thermocryptoxanthins are now understood to be novel intermediates in the biosynthesis of thermozeaxanthins. nih.gov The proposed pathway involves the stepwise hydroxylation and glycosylation of the carotenoid backbone, with thermocryptoxanthins representing a midway point before the final conversion to thermozeaxanthins. nih.gov

Therefore, while both Thermobiszeaxanthin (B1260996) and Thermocryptoxanthin are carotenoid glycoside esters found in the same organism, their primary functions differ: one is a final, structural end-product, and the other is a biosynthetic precursor.

| Compound | Primary Function | Structural Role | Biosynthetic Role |

|---|---|---|---|

| This compound | Membrane Stabilization researchgate.netresearchgate.netresearchgate.net | Yes, acts as a structural component of the membrane. researchgate.netsciensage.info | End product of the pathway. |

| Thermocryptoxanthin | Biosynthetic Intermediate nih.gov | Likely resides in the membrane but is not the final structural component. | Yes, precursor to thermozeaxanthins. sciensage.infonih.gov |

Research on Stereoisomers and Configurational States

The stereochemistry of carotenoids is crucial to their biological function and interaction with other molecules, such as membrane lipids and proteins. For this compound and its relatives, the stereochemistry of the chiral centers in the zeaxanthin core has been determined to be (3R,3'R). lipidbank.jp This configuration is common for zeaxanthin found in nature. wikipedia.org The linkage between the zeaxanthin core and the sugar units is a β-D-glucopyranosyl bond. lipidbank.jp

The long polyene chain of carotenoids can exist in various configurational states, commonly referred to as cis/trans or E/Z isomers. The most stable and common form in nature is the all-trans (all-E) configuration, which gives the molecule its characteristic linear, rigid shape. lipidbank.jp This shape is essential for its ability to integrate into and span the lipid bilayer. While the existence of cis isomers is possible, especially upon exposure to light or heat, the primary isolated and functional form of thermobiszeaxanthins is understood to be the all-trans isomer.

Detailed research specifically investigating a wide range of stereoisomers or configurational states of this compound and their differential functions is limited. The focus of most studies has been on the characterization of the naturally occurring (3R,3'R), all-trans form and its role in thermoadaptation. researchgate.netresearchgate.net The biosynthesis in organisms like Thermus thermophilus is highly specific, leading to the production of this particular stereoisomer. researchgate.net

Evolutionary and Ecological Significance of Thermobiszeaxanthin 15 15 Production

Evolutionary Drivers for Complex Carotenoid Synthesis in Thermophiles

The evolution of pathways to synthesize intricate carotenoids like Thermobiszeaxanthin-15-15' in thermophiles—organisms that thrive at high temperatures—is primarily driven by the need to cope with extreme environmental stressors. sciensage.inforesearchgate.net The primary challenges in habitats like hot springs are intense heat and high oxidative stress. sciensage.inforesearchgate.net

Carotenoids are recognized for their crucial role in membrane stabilization. In thermophilic bacteria, such as those from the Thermus genus, these pigments are integral components of the cell membrane. sciensage.inforesearchgate.net The long-chain, modified structures of C50 carotenoids, a class to which thermobiszeaxanthins belong, are thought to be particularly effective. d-nb.info These molecules insert into the lipid bilayer, where they modulate membrane fluidity and permeability. nih.govscispace.commdpi.com At high temperatures, which would typically increase membrane fluidity to a lethal extent, these carotenoids provide rigidity, helping to maintain the structural integrity and barrier function of the cell membrane. sciensage.inforesearchgate.net This adaptation is essential for survival in environments where temperatures can approach the boiling point of water. mdpi.com

Furthermore, the extensive system of conjugated double bonds that characterizes carotenoids imparts potent antioxidant properties. mdpi.comnih.gov Thermophilic environments are often associated with high levels of reactive oxygen species (ROS), which can cause significant damage to vital cellular components like DNA, proteins, and lipids. researchgate.netresearchgate.net Carotenoids effectively quench these ROS, providing cellular protection. researchgate.net The development of complex carotenoids with unique modifications, such as the glucosyl fatty acid esters found in thermozeaxanthins and thermobiszeaxanthins, may represent an evolutionary refinement to enhance stability and antioxidant capacity under these harsh conditions. sciensage.info The synthesis of these pigments is often upregulated in response to environmental stress, indicating a direct adaptive role. mdpi.com

The evolutionary pathway to C50 carotenoids, such as bacterioruberin (B1237277) and potentially thermobiszeaxanthins, is distinct from the more common C40 carotenoid pathways and is considered an ancient adaptation. d-nb.infobiorxiv.org The genes responsible for these extended carotenoids have been identified in various extremophilic bacteria and archaea, suggesting that the ability to produce them conferred a significant survival advantage early in life's history in extreme settings. d-nb.infobiorxiv.org

| Factor | Role of Complex Carotenoids in Thermophile Adaptation | Supporting Evidence |

| High Temperature | Modulate membrane fluidity, providing rigidity and stability to the cell membrane. sciensage.inforesearchgate.netnih.gov | Essential for the growth of thermophilic bacteria at high temperatures. researchgate.net |

| Oxidative Stress | Act as potent antioxidants, scavenging reactive oxygen species (ROS). researchgate.netmdpi.com | Protects against cellular damage to DNA, proteins, and lipids. researchgate.net |

| Structural Integrity | Form an integral part of the membrane, imparting strength and reducing permeability. sciensage.infomdpi.com | C50 carotenoids are particularly effective due to their longer backbones. d-nb.info |

Role in Microbial Community Interactions and Ecosystem Stability in Extreme Environments

In extreme environments like geothermal hot springs, microorganisms rarely exist in isolation. Instead, they form complex, structured communities, often visible as colorful microbial mats or biofilms. researchgate.net The carotenoids produced by thermophiles, including this compound', are fundamental to the stability of these ecosystems. The vibrant colors of microbial mats in hot spring outflow channels are a direct result of the pigments, such as carotenoids and chlorophylls, produced by the resident microorganisms. researchgate.net

Implications for Astrobiology and Life in Extreme Environments

The study of extremophiles on Earth, and the unique biomolecules they produce, has profound implications for astrobiology—the search for life elsewhere in the universe. nih.govdergipark.org.tr Environments considered "extreme" on Earth, such as hydrothermal systems, high-altitude deserts, and hypersaline lakes, may be analogous to conditions on other planets and moons, like Mars. dergipark.org.trscirp.org

Carotenoids are considered a key class of biomarkers for several reasons. nih.govcambridge.org They are relatively stable molecules that can be preserved in the geological record over long timescales. nasa.gov Their pigment nature means they have distinct spectral signatures that could potentially be detected by remote sensing instruments on missions to other planets. nih.govnih.gov The detection of carotenoids in extraterrestrial samples would be a strong indicator of past or present life, as they are complex molecules synthesized through specific biological pathways. cambridge.org

The complexity and specificity of certain carotenoids are particularly compelling. While simpler C40 carotenoids are widespread, the presence of more complex, elongated C50 carotenoids like this compound' or bacterioruberin would point specifically to extremophilic life. mdpi.comnih.gov These molecules are adaptations to very specific, harsh conditions, such as high temperature or high salinity. mdpi.commdpi.com Therefore, finding their spectral signature on Mars, for instance, would not only suggest the presence of life but also provide clues about the nature of the ancient Martian environment. dergipark.org.trnih.gov Raman spectroscopy is a powerful, non-destructive technique being developed for future planetary missions specifically to detect these types of pigment biomarkers. nih.govnih.gov The discovery of a compound like this compound' in a Martian rock sample would be a landmark achievement, providing robust evidence that life once adapted to and thrived in extreme conditions beyond Earth. nih.govcambridge.org

Future Research Trajectories for Thermobiszeaxanthin 15 15

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of Thermobiszeaxanthin-15-15' involves a series of enzymatic steps, starting from the central isoprenoid pathway and culminating in the attachment of two 15-methyltetradecanoyl-β-D-glucopyranosyl moieties to a zeaxanthin (B1683548) backbone. lipidbank.jp While the core carotenoid biosynthetic pathway is relatively well-understood, several enzymes specific to the formation of this compound' remain uncharacterized. kegg.jp

Future research will need to focus on the identification and functional characterization of the specific glycosyltransferases and acyltransferases involved in the final steps of its synthesis. nih.gov The glycosyltransferases are responsible for attaching the glucose moieties to the hydroxyl groups of zeaxanthin, and the acyltransferases subsequently catalyze the esterification with 13-methyltetradecanoic acid. nih.gov Pinpointing these enzymes will be crucial for the heterologous production of this compound' in engineered microbial hosts.

Furthermore, the regulatory mechanisms governing the expression of the biosynthetic genes are largely unknown. Investigating the transcriptional regulators and signaling pathways that control the production of this carotenoid in its native producer, Thermus filiformis, will provide valuable insights for optimizing its synthesis. researchgate.net This includes understanding how environmental cues, such as temperature and nutrient availability, are translated into regulatory responses at the genetic level.

Table 1: Key Biosynthetic Steps and Associated Enzymes for Investigation

| Biosynthetic Step | Putative Enzyme Class | Research Objective |

| Glucosylation of Zeaxanthin | Glycosyltransferase | Identification and characterization of the specific enzyme(s) responsible for attaching glucose to zeaxanthin. |

| Acylation of Zeaxanthin Diglucoside | Acyltransferase | Identification and characterization of the specific enzyme(s) that esterify the glucose moieties with 13-methyltetradecanoic acid. |

| Regulation of Gene Expression | Transcriptional Regulators | Elucidation of the transcription factors and regulatory networks controlling the biosynthetic gene cluster. |

Deeper Understanding of Molecular Interactions in Membrane Integration and Stabilization

This compound' is believed to play a critical role in stabilizing the cell membranes of thermophilic bacteria at high temperatures. researchgate.netuni-duesseldorf.de Its amphiphilic nature, with a long hydrophobic polyene chain and hydrophilic glycosylated ends, allows it to span the lipid bilayer, thereby modulating membrane fluidity and permeability. nih.govuni-duesseldorf.de

A deeper understanding of the precise molecular interactions between this compound' and the lipid components of the membrane is a key area for future research. Advanced biophysical techniques, such as solid-state NMR and molecular dynamics simulations, can be employed to visualize the orientation and dynamics of this carotenoid within the membrane. This will help to elucidate how it influences membrane properties, including thickness, curvature, and lateral pressure profiles.

Investigating the role of the terminal glucose and fatty acid moieties in anchoring the molecule within the membrane is of particular importance. uni-duesseldorf.de Understanding these structure-function relationships will be essential for the rational design of novel thermo-stabilizing agents for various biotechnological applications, such as the development of more robust liposomal drug delivery systems.

Exploration of Novel Regulatory Networks and Environmental Cues Influencing Production

The production of this compound' in its native host is likely tightly regulated in response to various environmental stimuli. While high temperature is a known inducer, other factors such as light, oxidative stress, and nutrient limitation may also play significant roles in modulating its biosynthesis.

Future studies should aim to unravel these complex regulatory networks. Transcriptomic and proteomic analyses of Thermus filiformis grown under different environmental conditions can help identify key regulatory genes and proteins involved in the stress response and carotenoid production. researchgate.net For instance, understanding how the bacterium senses and responds to heat stress at the molecular level could reveal novel targets for metabolic engineering to enhance the yield of this compound'.

Furthermore, exploring the interplay between different signaling pathways will be crucial. For example, the response to oxidative stress may be interconnected with the regulation of carotenoid biosynthesis, as these molecules are potent antioxidants. Uncovering these intricate connections will provide a more holistic view of the physiological role of this compound' and offer new strategies for its overproduction.

Development of High-Throughput Screening Methodologies for Engineered Production Strains

The successful engineering of microbial hosts for the high-level production of this compound' will require the screening of large libraries of mutant strains. evotec.com Therefore, the development of robust and efficient high-throughput screening (HTS) methods is a critical future research trajectory. researchgate.netbiocompare.com

Current analytical methods for carotenoid detection, such as HPLC, are often time-consuming and not amenable to screening thousands of samples. researchgate.net Future efforts should focus on developing novel screening platforms based on colorimetric or fluorescent readouts. For instance, the characteristic color of carotenoids could be exploited to develop a simple and rapid plate-based assay.

Another promising approach is the use of biosensors that can detect either the final product or a key intermediate in the biosynthetic pathway. These biosensors could be designed to generate a fluorescent or luminescent signal in response to the target molecule, allowing for the rapid and automated screening of large mutant libraries. nih.gov The development of such HTS technologies will significantly accelerate the optimization of production strains and pave the way for the industrial-scale synthesis of this compound'. evotec.com

Table 2: Comparison of Screening Methodologies

| Screening Method | Principle | Throughput | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and detection by UV/Vis absorbance. | Low | High accuracy and quantification. | Time-consuming, requires sample preparation. |

| Colorimetric Plate-Based Assay | Direct measurement of color intensity related to carotenoid concentration. | High | Simple, rapid, and inexpensive. | Lower sensitivity and specificity. |

| Fluorescence-Activated Cell Sorting (FACS) with Biosensors | Sorting of individual cells based on fluorescence signal from a biosensor. | Very High | Single-cell resolution, enables selection of high-producing individuals. | Requires development of specific biosensors. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Thermobiszeaxanthin-15-15, and what key parameters influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, such as Wittig couplings or phosphonate-based pathways, analogous to methods used for structurally similar carotenoids like canthaxanthin . Critical parameters include reaction temperature (optimized between 40–60°C), solvent polarity (e.g., tetrahydrofuran or dichloromethane), and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, gradient elution) or crystallization is essential to achieve >95% purity. Researchers must document reaction conditions rigorously, including catalyst type (e.g., Grubbs catalyst for olefin metathesis) and inert atmosphere requirements, to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for structural elucidation, particularly for confirming conjugated double bonds and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. UV-Vis spectroscopy (λmax ~450–500 nm) confirms chromophore integrity. For quantitative analysis, HPLC with a C18 reverse-phase column and photodiode array detection is recommended. Data interpretation should cross-reference with databases (e.g., SciFinder, PubChem) and prior literature on analogous xanthophylls to avoid misassignment .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC monitoring can quantify degradation products. Control variables such as oxygen exposure and light should be minimized to isolate thermal effects. Data should be analyzed using Arrhenius modeling to extrapolate shelf-life predictions .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental data and theoretical predictions regarding this compound's stability under varying thermal conditions?

- Methodological Answer : Systematic validation is required:

Replicate experiments under identical conditions to rule out procedural errors.

Compare results with computational models (e.g., density functional theory (DFT) for bond dissociation energies).

Analyze potential side reactions (e.g., isomerization or oxidation) using LC-MS/MS.

Cross-reference findings with independent techniques (e.g., X-ray crystallography for structural confirmation). Contradictions often arise from unaccounted variables (e.g., trace metal impurities); thus, iterative hypothesis testing is essential .

Q. What strategies are recommended for designing experiments to investigate the catalytic mechanisms involving Thermobiszeanthin-15-15 in photochemical reactions?

- Methodological Answer :

- Experimental Design : Use time-resolved spectroscopy (e.g., transient absorption spectroscopy) to track excited-state dynamics. Control variables include light intensity (measured in μmol·m⁻²·s⁻¹) and solvent dielectric constant.

- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) and quenching agents (e.g., singlet oxygen scavengers) can isolate reaction pathways.

- Data Integration : Combine kinetic data (e.g., rate constants from stopped-flow experiments) with computational simulations (TD-DFT) to propose reaction coordinates. Publish raw datasets in supplementary materials to enable peer validation .

Q. What methodologies are effective for analyzing the intermolecular interactions of this compound in lipid bilayer systems?

- Methodological Answer :

- Model Systems : Use Langmuir-Blodgett troughs to study monolayer formation or molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) tailored for carotenoids.

- Experimental Techniques : Fluorescence anisotropy and Förster resonance energy transfer (FRET) can quantify membrane insertion efficiency. Small-angle X-ray scattering (SAXS) provides nanoscale structural data.

- Data Interpretation : Correlate interaction energies (from MD) with experimental partition coefficients (log P values) to validate models. Discrepancies may require recalibrating simulation parameters or revisiting experimental conditions .

Methodological Best Practices

- Data Presentation : Use tables to compare synthesis yields (e.g., Table 1) or stability metrics across conditions. Ensure graphical abstracts highlight key findings (e.g., reaction mechanisms) .

- Contradiction Management : Adopt triangulation—combine multiple data sources (experimental, computational, literature) to resolve inconsistencies .

- Ethical Reporting : Disclose all methodological deviations (e.g., unexpected exothermic reactions) in supplementary materials to aid reproducibility .

Retrosynthesis Analysis